
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide, commonly known as BMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
作用機序
BMS acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the binding of other ligands, thereby blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a reduction in the sensation of pain.
Biochemical and Physiological Effects:
BMS has been found to exhibit a wide range of biochemical and physiological effects. In addition to its role in blocking the TRPV1 ion channel, BMS has been found to inhibit the activity of other ion channels, including the TRPA1 and ASIC channels. It has also been found to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteases. These effects make BMS a valuable tool for researchers studying the role of ion channels and enzymes in various physiological processes.
実験室実験の利点と制限
One of the main advantages of using BMS in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the role of this channel in various physiological processes without interfering with other ion channels. However, one limitation of using BMS is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects, which can be problematic in some experiments.
将来の方向性
There are several future directions for research involving BMS. One area of interest is the development of more potent analogs of BMS that can selectively block other ion channels. Another area of research is the study of the role of TRPV1 in various disease states, such as chronic pain and inflammation. BMS may also have potential applications in the development of new therapies for these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of BMS and its potential applications in scientific research.
合成法
The synthesis of BMS involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields BMS as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
BMS has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. One of the most significant applications of BMS is in the study of ion channels. BMS has been found to selectively block the TRPV1 ion channel, which is involved in pain sensation. This makes BMS a potential candidate for the development of new pain medications.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)11(2)14(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHBAVOMGNCPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

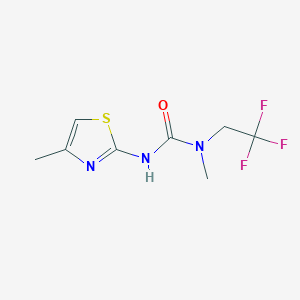
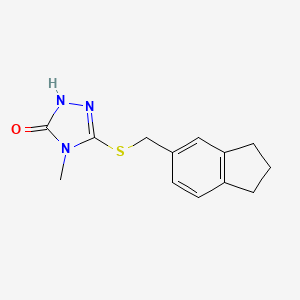
![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)
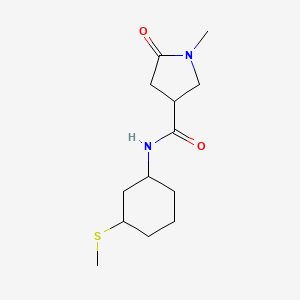
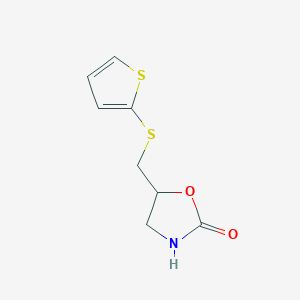


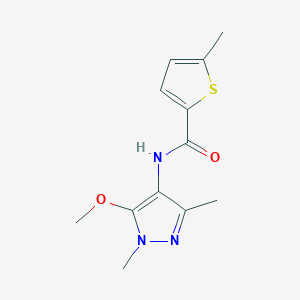


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)